4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one
Description
This compound features a 1H-indol-3-yl group connected via a butan-1-one chain to a piperazine ring acylated with a 3,4,5-trimethoxybenzoyl group. The indole moiety is a common pharmacophore in CNS-targeting agents, while the 3,4,5-trimethoxyphenyl group is associated with antimitotic activity, as seen in combretastatin analogs . The piperazine linker enhances solubility and modulates receptor interactions.
Properties
Molecular Formula |
C26H31N3O5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C26H31N3O5/c1-32-22-15-19(16-23(33-2)25(22)34-3)26(31)29-13-11-28(12-14-29)24(30)10-6-7-18-17-27-21-9-5-4-8-20(18)21/h4-5,8-9,15-17,27H,6-7,10-14H2,1-3H3 |
InChI Key |
ZDPYYOZSOIFNLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one typically involves multistep organic reactions. One common method includes the condensation of indole derivatives with piperazine and trimethoxybenzoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The trimethoxyphenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Comparative Data
| Compound | Core Structure | Key Substituents | Potential Applications | Notable Features |
|---|---|---|---|---|
| Target Compound | Indole-piperazine-butanone | 3,4,5-Trimethoxybenzoyl | CNS disorders, oncology | Hybrid pharmacophore |
| 4-[4-(2-Methoxyphenyl)Piperazin-1-yl]... (15) | Piperazine-butanone | 2-Methoxyphenyl, trimethoxyphenyl | Dopaminergic modulation | High solubility (dihydrochloride) |
| 4-[4-(1H-Indol-3-yl)Butyl]Piperazines (11) | Indole-butyl-piperazine | None | CNS disorders | Dopamine D4 receptor agonist |
| MK69 (8) | Pyrazole-piperazine-butanone | Trifluoromethylphenyl | Kinase inhibition | Enhanced lipophilicity |
| Schiff Base Analogue (14) | Piperazine-methanimine | 2-Chlorobenzyl, trimethoxyphenyl | Antimitotic (unstable in vivo) | Hydrolysis-prone linkage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
